Product packaging for 6,8-Dichlorodibenzo[b,f]oxepin-3-amine(Cat. No.:)

6,8-Dichlorodibenzo[b,f]oxepin-3-amine

Cat. No.: B6095304
M. Wt: 278.1 g/mol
InChI Key: MELLRNNILKKQJF-UHFFFAOYSA-N
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Description

6,8-Dichlorodibenzo[b,f]oxepin-3-amine is a chemical compound based on the dibenzo[b,f]oxepine scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. Dibenzo[b,f]oxepine derivatives are recognized as prospective drugs and are actively investigated for their interaction with critical biological targets . A key area of application for this chemical scaffold is in the development of microtubule-targeting agents (MTAs) . Molecular docking studies suggest that derivatives of dibenzo[b,f]oxepine can bind to the colchicine site of α,β-tubulin, thereby inhibiting tubulin polymerization . This mechanism disrupts the dynamic instability of microtubules, which can lead to cell cycle arrest and apoptosis, making such compounds valuable tools for researching novel anticancer therapies . Furthermore, the dibenzooxepine core is a versatile building block in photopharmacology, where incorporating functional groups like amines and halogens can enable the design of photoswitchable molecules for spatiotemporal control of biological activity . The specific substitutions on this compound may thus provide a unique profile for researchers exploring new inhibitors of tubulin or developing light-activated therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl2NO B6095304 6,8-Dichlorodibenzo[b,f]oxepin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichlorobenzo[b][1]benzoxepin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-10-5-9-2-1-8-3-4-11(17)7-13(8)18-14(9)12(16)6-10/h1-7H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELLRNNILKKQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(O2)C(=CC(=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of Dibenzo B,f Oxepine Derivatives

Impact of Halogenation (e.g., Dichloro Substitution) on Molecular Activity

The substitution of halogen atoms, particularly chlorine, on the dibenzo[b,f]oxepine ring system has been shown to significantly modulate the pharmacological profile of these compounds. The position and number of chlorine atoms can influence receptor affinity and selectivity. For instance, in related tricyclic compounds, the pattern of chlorine substitution can toggle receptor selectivity and specificity, particularly for histamine (B1213489) and serotonin (B10506) receptors. nih.gov

Specifically, dichloro substitution can lead to enhanced affinity for certain biological targets. Studies on related dibenzo[b,e]oxepine and dibenzo[b,f] nih.govnih.govoxazepine derivatives have demonstrated that dichlorinated compounds can act as potent antagonists at various G-protein coupled receptors (GPCRs). nih.gov For example, a 3,8-dichloro-dibenzo[b,e]oxepine derivative was identified as a selective histamine H1 receptor antagonist. nih.gov This suggests that the presence of two chlorine atoms on the dibenzo[b,f]oxepine core of 6,8-Dichlorodibenzo[b,f]oxepin-3-amine likely plays a significant role in its biological activity, potentially by altering its electronic properties and enhancing binding interactions within the target protein.

The specific placement of chlorine atoms at the 6 and 8 positions would create a distinct electronic environment on the aromatic rings, which could be a key determinant for its biological interactions.

Table 1: Impact of Halogenation on Receptor Affinity in Related Dibenzo-oxepine Derivatives

Compound/SubstituentReceptor TargetAffinity (pKi)Reference
3,7-Dichloro-oxazepine derivativehH1R / h5-HT2A9.23 / 8.74 nih.gov
3,8-Dichloro-oxepine derivativehH1R8.44 nih.gov
2-Chloro-oxepine derivative (R-enantiomer)hH1R8.83 nih.gov

This table presents data from related dibenzo-oxepine and oxazepine structures to illustrate the general effect of dichlorination, as specific data for this compound is not available.

Role of Amine Functionality and its Positional Isomerism in Dibenzo[b,f]oxepines

The amine functionality is a common feature in many biologically active compounds, often serving as a key interaction point with target proteins through hydrogen bonding or ionic interactions. In the context of dibenzo[b,f]oxepines, the presence and position of an amine group are critical for activity. For example, the introduction of an amino group can shift the absorption spectra of the molecule, indicating a change in its electronic properties. mdpi.com

The position of the amine group is crucial. The location of the amine at the 3-position in this compound places it on one of the outer aromatic rings, where it can significantly influence the molecule's polarity and ability to form hydrogen bonds. This is a distinct isomeric position compared to other amine-substituted dibenzo[b,f]oxepines reported in some studies, which often feature substitution at the 11-position of the central ring. The specific placement at position 3 would orient the amine group in a particular region of space relative to the tricyclic core, which would be a key factor in its binding to a specific biological target.

Rational Design of this compound Analogs

The rational design of analogs of this compound would aim to optimize its biological activity by systematically modifying its structure.

Systematic modifications could involve altering the amine group, such as through alkylation or acylation, to probe the steric and electronic requirements of the binding site. Additionally, the chlorine atoms could be replaced with other halogens (e.g., fluorine, bromine) or other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the aromatic rings. The goal of these modifications would be to enhance potency, selectivity, or other pharmacokinetic properties.

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological properties. For the amine group at the 3-position, potential bioisosteric replacements could include a hydroxyl, methoxy, or a small heterocyclic ring. These changes would alter the hydrogen bonding capacity and lipophilicity of the molecule, which could lead to improved interactions with the target or better pharmacokinetic profiles.

Table 2: Potential Bioisosteric Replacements for the 3-Amine Group

Original Functional GroupPotential Bioisosteric ReplacementRationale
Amine (-NH2)Hydroxyl (-OH)Similar size, can act as a hydrogen bond donor and acceptor.
Amine (-NH2)Methoxy (-OCH3)Similar size, acts as a hydrogen bond acceptor.
Amine (-NH2)Thiol (-SH)Can participate in different types of interactions.
Amine (-NH2)Small heterocycles (e.g., triazole)Can mimic the steric and electronic properties of the amine group while potentially improving metabolic stability.

This table provides hypothetical examples of bioisosteric replacements based on common medicinal chemistry principles, as specific studies on this compound are not available.

Mechanistic Investigations into the Biological Interactions of Dibenzo B,f Oxepine Derivatives

Studies on Microtubule Polymerization Inhibition by Dibenzo[b,f]oxepines

A significant area of research into the biological activity of dibenzo[b,f]oxepine derivatives is their ability to inhibit microtubule polymerization. nih.govrmit.edu.vn Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes such as mitosis and intracellular transport. nih.govnih.gov The disruption of microtubule dynamics is a key mechanism for inducing apoptosis in cancer cells, making microtubule-targeting agents a vital class of anticancer drugs. nih.govmdpi.com

Dibenzo[b,f]oxepine derivatives have been identified as potential microtubule inhibitors due to their structural similarities to known tubulin-binding agents. mdpi.com The core structure of dibenzo[b,f]oxepines contains a (Z)-stilbene motif, which is also present in potent microtubule disruptors like combretastatins. mdpi.com

Molecular Basis of Tubulin Binding

The primary mechanism by which dibenzo[b,f]oxepine derivatives inhibit microtubule polymerization is by binding to tubulin, the fundamental protein subunit of microtubules. Molecular modeling and in silico docking studies have consistently shown that these derivatives interact with the colchicine-binding site on tubulin. nih.govmdpi.comnih.gov This binding site is located at the interface between the α- and β-tubulin subunits. nih.gov

The interaction is primarily driven by hydrophobic forces, with the dibenzo[b,f]oxepine scaffold fitting into a hydrophobic pocket within the colchicine (B1669291) domain. mdpi.com These interactions can be further stabilized by the formation of hydrogen bonds. mdpi.com Computational studies have explored how different substitutions on the dibenzo[b,f]oxepine ring system can influence binding affinity. For example, the introduction of an azo switch to the dibenzo[b,f]oxepine backbone has been shown to interact with the colchicine binding site. nih.gov The spatial arrangement of the molecule, whether in the E or Z isomeric form, can also affect how the compound docks into the binding site. nih.gov

Table 1: Estimated Binding Free Energy of Azo-Dibenzo[b,f]oxepine Derivatives at the Colchicine Binding Site This interactive table provides data on the calculated binding free energies of various dibenzo[b,f]oxepine derivatives, illustrating their potential as tubulin inhibitors. Note that lower binding free energy values indicate a stronger predicted interaction.

Derivative Isomer Estimated Binding Free Energy (kcal/mol)
1,2-bis(dibenzo[b,f]oxepin-3-yl)diazene E -7.8
1,2-bis(dibenzo[b,f]oxepin-3-yl)diazene Z -7.9
Colchicine (Control) - -8.6
Combretastatin A-4 (Control) - -7.62

Data sourced from molecular docking studies. mdpi.com

Cellular Perturbations Induced by Microtubule Disruption (In Vitro Studies)

The binding of dibenzo[b,f]oxepine derivatives to tubulin disrupts the dynamic equilibrium of microtubule polymerization and depolymerization. nih.gov This interference with microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptosis, or programmed cell death. nih.govmdpi.com In vitro studies have demonstrated that this disruption of the microtubule network can arrest the cell cycle. nih.gov

Dibenzo[b,f]oxepine Interactions with Neurotransmitter Receptors

In addition to their effects on microtubules, dibenzo[b,f]oxepine derivatives have been investigated for their interactions with various neurotransmitter receptors, a property that underpins their potential antipsychotic and neuroprotective effects. nih.gov

Dopamine (B1211576) Receptor Subtype Binding and Selectivity (e.g., D4 Receptor)

Research has shown that certain dibenzo[b,f]oxepine derivatives exhibit significant binding affinity for dopamine receptors. nih.gov Notably, some of these compounds have demonstrated a high degree of selectivity for the dopamine D4 receptor subtype. nih.gov For instance, one study found that a particular dibenz[b,f]oxepine derivative had the highest dopamine D4 receptor activity among the tested compounds and was twice as active as the atypical antipsychotic drug clozapine (B1669256) in blocking this receptor. nih.gov This selectivity is a key area of interest in the development of novel antipsychotic agents with potentially fewer side effects.

Table 2: Comparative Dopamine Receptor Binding Affinities This interactive table presents the binding affinities (Ki values) of a dibenzo[b,f]oxepine analog in comparison to clozapine at various dopamine and serotonin (B10506) receptors. Lower Ki values indicate higher binding affinity.

Compound D2L (Ki, nM) D4 (Ki, nM) D4 Selectivity (Ki D2L / Ki D4)
Clozapine 138.6 21.5 6.4
10-(1-methyl-4-piperidinyl)dibenz[b,f]oxepin 120 10 12

Data indicates that the dibenz[b,f]oxepin (B1201610) analog has approximately twice the binding activity to the D4 receptor as clozapine and a dopamine D4 selectivity equal to that of clozapine.

Molecular Recognition and Ligand-Receptor Dynamics

The interaction between dibenzo[b,f]oxepine derivatives and dopamine receptors is governed by principles of molecular recognition. The three-dimensional structure of the dibenzo[b,f]oxepine scaffold allows it to fit into the binding pocket of the receptor. The specific nature of the substituents on the dibenzo[b,f]oxepine ring system plays a crucial role in determining the affinity and selectivity for different receptor subtypes.

Computational molecular docking studies have been employed to elucidate the binding modes of these ligands within the receptor's active site. mdpi.com These studies help to identify the key amino acid residues involved in the interaction and can guide the rational design of new derivatives with improved pharmacological profiles. mdpi.com The binding energy and the number of stable conformations of the ligand within the binding pocket are important parameters derived from these computational models. mdpi.com

Anti-inflammatory Pathways Modulated by Dibenzo[b,f]oxepine Derivatives

A number of dibenzo[b,f]oxepine derivatives have been reported to possess anti-inflammatory properties. nih.govmdpi.com The mechanisms underlying these effects are an active area of investigation.

One identified mechanism of anti-inflammatory action is the inhibition of pro-inflammatory cytokine secretion. nih.gov Specifically, certain dibenzo[b,f]oxepine imidazole (B134444) derivatives have been recognized as a novel class of tetracyclic compounds that exert their anti-inflammatory effects through the specific inhibition of tumor necrosis factor-alpha (TNF-α) secretion. nih.gov TNF-α is a key cytokine involved in systemic inflammation, and its inhibition is a validated therapeutic strategy for a range of inflammatory disorders. The ability of dibenzo[b,f]oxepine derivatives to modulate this pathway highlights their potential as a new class of anti-inflammatory agents.

Enzymatic Inhibition Studies

Although specific enzymatic inhibition data for 6,8-Dichlorodibenzo[b,f]oxepin-3-amine is not documented, research on related chlorinated dibenzo[b,f]oxepine derivatives highlights their potential as enzyme inhibitors. For instance, the chlorine substitution pattern on the dibenzo[b,f]oxepine core has been shown to modulate the affinity and selectivity for various G-protein coupled receptors (GPCRs), such as histamine (B1213489) and serotonin receptors. nih.govresearchgate.net

One study on a series of chlorinated dibenzo[b,e]oxepine derivatives, which share a similar tricyclic core, demonstrated high affinity for the human histamine H1 receptor (hH1R). nih.gov The position and number of chlorine atoms significantly impacted the binding affinity (pKi), with some derivatives showing high selectivity. For example, 1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine was identified as a selective hH1R antagonist with a pKi of 8.44. researchgate.net This suggests that the chlorine atoms on the dibenzo[b,f]oxepine scaffold of this compound could play a crucial role in its interaction with specific enzyme binding pockets.

The amine functionality at the 3-position also presents a site for potential interactions with enzyme active sites. The amine group can act as a hydrogen bond donor or acceptor, or participate in ionic interactions, which are critical for ligand-receptor binding. While direct evidence is lacking for the target compound, the broader class of dibenzo[b,f]oxepines has been investigated for various enzymatic activities.

Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways is a key mechanism through which dibenzo[b,f]oxepine derivatives exert their biological effects. A significant area of investigation for this class of compounds is their interaction with microtubules, which are crucial components of the cytoskeleton involved in cell division and other essential cellular processes. nih.govnih.gov

Dibenzo[b,f]oxepine derivatives have been identified as potential microtubule inhibitors, functioning similarly to established anticancer agents like colchicine. mdpi.com These compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. nih.gov The dibenzo[b,f]oxepine scaffold is thought to mimic the binding of colchicine to tubulin, the protein subunit of microtubules.

Furthermore, some dibenzo[b,f]oxepine derivatives have been shown to influence signaling pathways related to inflammation. For example, they can inhibit the release of pro-inflammatory cytokines like TNF-alpha. The chlorine substitution pattern on the dibenzo[b,f]oxepine ring system, as seen in this compound, can significantly alter the compound's ability to modulate these pathways. Studies on related chlorinated structures indicate that the position of the chlorine atoms can toggle receptor selectivity and specificity, thereby influencing downstream signaling events. nih.govresearchgate.net

Other Investigated Biological Activities (e.g., Anticancer Activity, Urease Inhibition)

Beyond their effects on specific enzymes and signaling pathways, dibenzo[b,f]oxepine derivatives have been explored for a range of other biological activities.

Exploration of Molecular Targets and Pathways

The anticancer potential of dibenzo[b,f]oxepine derivatives is a major focus of research. nih.govnih.gov In vitro studies have demonstrated the cytotoxic effects of various derivatives against different cancer cell lines. mdpi.com The primary mechanism of action is believed to be the inhibition of tubulin polymerization, leading to disruption of the mitotic spindle and cell cycle arrest. nih.govnih.gov

Molecular docking studies have been employed to understand the interaction of these compounds with their molecular targets. researchgate.net These computational models help in visualizing how the dibenzo[b,f]oxepine scaffold fits into the binding sites of proteins like tubulin. The substitution pattern on the aromatic rings, including the presence of chlorine atoms and amine groups, is critical in determining the binding affinity and selectivity.

While specific studies on the urease inhibition of this compound are not available, the inhibition of this enzyme is an important therapeutic strategy for various diseases. nih.govmdpi.com Urease inhibitors are sought for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov The general structural features of this compound, including its aromatic rings and amine group, could potentially allow it to interact with the active site of urease, but this remains to be experimentally verified.

High-Throughput Screening Methodologies for Target Identification

High-throughput screening (HTS) is a powerful tool for identifying the molecular targets of novel compounds and for discovering new biological activities. While there is no specific mention in the searched literature of HTS being used for this compound, this methodology is widely applied in drug discovery for screening large libraries of compounds against a panel of biological targets.

For a compound like this compound, HTS could be employed to screen for its activity against a wide range of enzymes, receptors, and cell-based assays. This would enable the rapid identification of potential therapeutic targets and provide insights into its mechanism of action. For instance, an HTS campaign could assess its inhibitory activity against a panel of kinases, proteases, or its ability to modulate various signaling pathways in different cell lines. The data generated from such screens would be invaluable for guiding further preclinical development.

Advanced Spectroscopic and Spectrometric Characterization of Dibenzo B,f Oxepines

Elucidation of Structural Conformation and Dynamics

The dibenzo[b,f]oxepine framework, the core of 6,8-Dichlorodibenzo[b,f]oxepin-3-amine, is characterized by a non-planar, three-dimensional structure. nih.govmdpi.com Computational and experimental studies consistently show that this scaffold deviates significantly from a flat arrangement, adopting what is described as a "basket" or "saddle-shaped" conformation. nih.govnih.gov In its ground state, the structure is likened to a butterfly with its wings highly bent. nih.gov

This non-planarity is a defining feature. Density Functional Theory (DFT) calculations have been employed to model the molecule's preferred geometry, confirming that the dibenzo[b,f]oxepine scaffold adopts a basket conformation in solution. nih.govmdpi.com These calculations reveal that the dihedral angles between the two benzene (B151609) rings are approximately 64.9° to 68.8°. nih.govmdpi.commdpi.com This folded conformation is typical for 8π-electron cyclic molecules in their ground state (S₀), which adopt non-planar, non-aromatic structures. nih.govmdpi.com

An intriguing aspect of the dibenzo[b,f]oxepine system is its ability to act as an "aromatic chameleon". nih.govmdpi.com While non-aromatic in its folded ground state, the molecule can become planar in its first excited states (S₁ and T₁). mdpi.com This transition is driven by the central seven-membered ring achieving a cyclically conjugated (4n+2) π electron system, which fulfills the criteria for excited-state aromaticity. mdpi.com This dynamic behavior is further evidenced by a large Stokes' shift observed in its fluorescence spectrum, indicating a significant structural change upon excitation. nih.govmdpi.com

Table 1: Conformational Properties of the Dibenzo[b,f]oxepine Scaffold
ParameterDescriptionReference
Ground-State ConformationNon-planar, saddle-shaped or basket-like nih.govmdpi.comnih.gov
Dihedral Angles (between benzene rings)~64.9° – 68.8° nih.govmdpi.commdpi.com
Aromaticity (Ground State, S₀)Non-aromatic nih.govmdpi.com
Aromaticity (Excited State, S₁/T₁)Planar, aromatic mdpi.com

Photochemical Characteristics and Isomerization Properties (e.g., E/Z Isomerization)

The photochemical behavior of dibenzo[b,f]oxepine derivatives is a key area of investigation, particularly for compounds modified with photoswitchable groups like azo moieties. These derivatives can undergo reversible E/Z (trans/cis) isomerization when exposed to light of specific wavelengths. mdpi.comnih.gov This property is central to the field of photopharmacology, where the activity of a molecule can be controlled spatially and temporally using light. mdpi.com

The light-induced isomerization from the thermodynamically more stable trans (E) isomer to the cis (Z) isomer results in significant changes to the molecule's geometry and polarity. nih.govmdpi.com This process can be monitored using UV-VIS spectroscopy. For example, studies on azo-dibenzo[b,f]oxepine derivatives show distinct absorption maxima for the π-π* electronic transitions, which shift depending on the substituents. mdpi.com

Critically, this photoswitching can often be controlled using visible light, which offers better tissue penetration and less phototoxicity for potential biological applications. mdpi.comnih.gov Research has demonstrated that irradiation with visible light (e.g., 410 nm, 465 nm, 525 nm) can effectively trigger E-to-Z isomerization. mdpi.commdpi.com The efficiency of this conversion can be quantified, and in some cases, a photostationary state with a high percentage of the Z-isomer can be achieved. nih.gov The reverse Z-to-E relaxation can occur spontaneously over time or be triggered by a different wavelength of light. mdpi.com

Table 2: E/Z Isomerization Data for Azo-Dibenzo[b,f]oxepine Derivatives
Derivative TypeIrradiation WavelengthObserved EffectReference
Azo-dibenzo[b,f]oxepines410 nm, 465 nmPhotocontrolled E/Z isomerization using visible light mdpi.com
Amide hybrid (5h)525 nmE-to-Z photoisomerization observed in NMR tube mdpi.com
Fluorinated azo-dibenzo[b,f]oxepines390 nm, 400 nmBest results for E to Z transition (52-79% conversion) nih.gov
Fluorinated azo-dibenzo[b,f]oxepines535 nmInduces E/Z switch (~75% for azo stilbene (B7821643) part, ~52% for dibenzo[b,f]oxepine part) nih.gov

Advanced NMR Techniques for Structural Confirmation (e.g., ¹³C NMR, ¹⁹F NMR, 2D-NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of dibenzo[b,f]oxepine derivatives.

¹H NMR provides foundational data. For the dibenzo[b,f]oxepine scaffold, aromatic protons typically appear in the chemical shift range of 6.5–8.4 ppm, while the olefinic protons of the central seven-membered ring are found around 7.0 ppm. nih.govmdpi.com A characteristic ³J coupling constant of approximately 11 Hz for the AB spin system of these olefinic protons is indicative of the Z configuration. nih.govmdpi.com

Advanced and Heteronuclear NMR techniques are used to resolve complex structural questions:

¹³C NMR : In conjunction with ¹H NMR, ¹³C NMR is crucial for mapping the carbon skeleton of the molecule. Gated ¹³C NMR experiments have been used to observe dipolar interactions, such as a Nuclear Overhauser Effect (NOE) of about 9% between a specific ortho proton and a carbonyl carbon in a derivative, which helped to confirm the molecule's conformation in solution. mdpi.com This type of experiment provides through-space information similar to 2D-NOESY.

¹⁹F NMR : For derivatives containing fluorine atoms, ¹⁹F NMR is a powerful and highly sensitive technique. It has been effectively used to determine the relative concentrations of E and Z isomers in photostationary states after irradiation, as the fluorine signals for each isomer are typically well-resolved. nih.gov

Table 3: Characteristic NMR Data for the Dibenzo[b,f]oxepine Scaffold
NMR TechniqueObserved FeatureSignificanceReference
¹H NMRAromatic protons: 6.5–8.4 ppm; Olefinic protons: ~7.0 ppmBasic scaffold identification nih.govmdpi.com
¹H NMR³J coupling constant of ~11 Hz for olefinic protonsConfirmation of Z configuration nih.govmdpi.com
Gated ¹³C NMRObservation of NOE between specific ¹H and ¹³C nucleiConformational analysis mdpi.com
¹⁹F NMRDistinct signals for E and Z isomers in fluorinated derivativesQuantification of photoisomerization nih.gov

Mass Spectrometry for Molecular Structure and Impurity Profiling

Mass spectrometry (MS) is a cornerstone for the characterization of dibenzo[b,f]oxepine derivatives, providing essential information on molecular weight and elemental composition, which is vital for both structural confirmation and impurity analysis.

High-resolution mass spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap analyzers, is employed to determine the precise mass of the synthesized compound. nih.govnih.govresearchgate.net This allows for the calculation of an exact molecular formula, confirming that the target molecule, such as this compound, has been successfully synthesized.

Furthermore, mass spectrometry is a powerful tool for impurity profiling. In complex chemical reactions, side products or unreacted starting materials can be present in the final mixture. MS analysis can identify these impurities by their mass-to-charge (m/z) ratio. For instance, in a reaction intended to produce a dibenzo[b,f]oxepine dimer, TOF MS analysis of a reaction fraction revealed not only the expected product but also other species with m/z values of 983.6297, 995.6541, and 1237.8293, indicating that the reaction was not selective and highlighting the technique's utility in assessing reaction outcomes and product purity. nih.gov

Computational and Theoretical Studies of Dibenzo B,f Oxepin 3 Amine and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the dibenzo[b,f]oxepine scaffold. These methods provide insights into the molecule's three-dimensional shape, electron distribution, and reactivity.

The fused aromatic system of the dibenzooxepine core results in exceptional π-orbital conjugation. This extensive conjugation is important for establishing strong interactions, such as pi-stacking, with aromatic amino acid residues within protein binding sites. Furthermore, the amine group at the C3 position allows for the formation of intramolecular hydrogen bonds. For instance, a calculated N-H···O distance of 2.11 Å suggests a stable interaction that contributes to the molecule's conformational integrity. This amine functionality also provides a site for various chemical modifications while helping to maintain the planarity critical for bioactivity.

Computational methods can predict spectroscopic properties, which can then be validated by experimental data. Studies on analogs, such as azo-dibenzo[b,f]oxepines, have utilized UV-VIS spectroscopy to investigate their photoisomerization properties. nih.gov The examination of the UV/VIS spectra for the trans isomers of these compounds allowed for the determination of the absorption maximum for the π−π* electronic transitions. nih.gov These findings are critical for applications in photopharmacology, where compounds are activated by specific wavelengths of light. nih.gov

Table 1: Predicted Spectroscopic Properties of Azo-Dibenzo[b,f]oxepine Analogs

Compound Maximum Absorption (π−π*)
trans-2a 409 nm
trans-2b 434 nm
trans-2e 446 nm
trans-2g 400 nm
trans-2f 371 nm

This table is based on data from a study on azo-dibenzo[b,f]oxepine derivatives, which are analogs of 6,8-Dichlorodibenzo[b,f]oxepin-3-amine. nih.gov

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are essential for visualizing and predicting how a ligand, such as a dibenzo[b,f]oxepine derivative, interacts with its biological target. These simulations are particularly valuable in drug discovery for identifying potential binding modes and affinities.

A significant body of research has focused on the interaction between dibenzo[b,f]oxepine derivatives and tubulin, a protein crucial for cell division and a major target in cancer chemotherapy. nih.govresearchgate.net Molecular docking simulations have been performed to model the binding of these compounds into the colchicine-binding site of the αβ-tubulin heterodimer (PDB code: 1SA0). nih.govnih.gov

These simulations, often carried out using software like Auto-Dock Vina, predict the specific interactions that stabilize the ligand-protein complex. nih.gov For example, the tropolone (B20159) ring of colchicine (B1669291), a known tubulin inhibitor, is stabilized by van der Waals contacts with residues like Val181, Ser178, and Val315. nih.gov Similarly, dibenzo[b,f]oxepine derivatives are predicted to form hydrogen bonds and hydrophobic interactions with key amino acids in this pocket. researchgate.net The amine derivative, in particular, demonstrates exceptional conformational flexibility, which allows it to adapt to diverse binding pockets while maintaining structural integrity.

Table 2: Key Interactions from Docking of Dibenzo[b,f]oxepine Analog 3h in Tubulin's Colchicine Site (PDB: 1SA0)

Interaction Type Interacting Residues
Hydrogen Bonds Asn258
Hydrophobic Interactions Leu248, Ala250, Val238, Leu255, Lys254, Ala316, Val318, Ile378, Lys352

This table is based on data from a study on dibenzo[b,f]oxepine derivatives. researchgate.net

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic view. MD simulations track the movements of the ligand and protein over time, providing insights into the stability of the binding interactions and the conformational changes that may occur upon binding. Studies involving dibenzo[b,f]oxepine derivatives have utilized molecular dynamics to further investigate their interactions with tubulin. nih.gov These simulations help to validate the docking poses and provide a more accurate estimation of the binding free energy, confirming the stability of the compound within the colchicine-binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While formal QSAR models for this compound were not identified in the reviewed literature, several studies have laid the groundwork for such models by investigating the structure-activity relationships of related compounds. For instance, systematic studies comparing stilbene (B7821643) derivatives to dibenzo[b,f]oxepine derivatives have shown that, in many cases, stilbenes exhibit stronger cytotoxic effects. nih.gov However, certain dibenzo[b,f]oxepine derivatives have demonstrated higher selectivity toward cancer cells over normal cells. nih.gov

Observations from these studies indicate that the type and position of substituents on the dibenzo[b,f]oxepine skeleton significantly influence anticancer activity. nih.govresearchgate.net For example, in a series of amine dibenzo[b,f]oxepines, only compound 3h (a benzo-fused analog) showed a significant effect, though the available data was limited for a full analysis of the electronic effects of substituents. nih.gov These findings, which link specific structural features to biological outcomes, are the foundational elements required for the future development of robust QSAR models.

Development of Predictive Models for Biological Activity

The prediction of biological activity through computational models is a cornerstone of modern medicinal chemistry. For dibenzo[b,f]oxepin derivatives, which are known to exhibit antipsychotic properties through their interaction with dopamine (B1211576) receptors, the development of predictive models such as Quantitative Structure-Activity Relationship (QSAR) models is of significant interest. nih.govmdpi.com

While a specific 3D-QSAR model exclusively for this compound has not been detailed in the reviewed literature, a universal 3D-QSAR model for competitive dopamine D2 receptor antagonists has been constructed, which is applicable to this class of compounds. nih.govnih.gov This model was developed using a set of 176 compounds from diverse chemical classes with known half-maximal inhibitory concentrations (IC50) against the human D2 receptor. The alignment of the compounds for the Comparative Molecular Field Analysis (CoMFA) was based on their docking poses within the D2 receptor's binding site. nih.govnih.gov

The statistical significance of the resulting CoMFA model is robust, as indicated by the following parameters:

Statistical ParameterValue
Cross-validated coefficient (Q²)0.76
Optimal number of components5
Correlation coefficient (R²)0.92
F value338.9
Steric field contribution67.4%
Electrostatic field contribution32.6%
This data is derived from a universal 3D-QSAR model for dopamine D2 receptor antagonists and is applicable to dibenzo[b,f]oxepin derivatives with similar activity. nih.govnih.gov

The high Q² value indicates good internal predictability, and the high R² value demonstrates a strong correlation between the predicted and actual activities of the compounds in the training set. The model's predictive power was further validated with a test set of 16 compounds, for which the predicted IC50 values showed a high correlation with the experimental values (R² of 0.95). nih.gov The greater contribution of the steric field (67.4%) compared to the electrostatic field (32.6%) suggests that the shape and size of the molecules are the primary determinants of their binding affinity to the D2 receptor. nih.govnih.gov This model can be a valuable tool for predicting the potential activity of novel dibenzo[b,f]oxepin-3-amine (B2759567) analogs, including chlorinated derivatives.

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of dibenzo[b,f]oxepin derivatives is significantly influenced by their physicochemical properties. Key descriptors that have been studied include lipophilicity (logP), topological polar surface area (TPSA), and the nature and position of substituents on the tricyclic core. nih.gov The substitution pattern, particularly with chlorine atoms, has been shown to have a profound impact on the pharmacological profile of these compounds. nih.govresearchgate.net

A study on a series of dibenzo[b,e]oxepine derivatives, which are structurally very similar to the dibenzo[b,f]oxepin series, investigated the influence of chlorine substitution on their affinity for various G-protein coupled receptors (GPCRs), including the histamine (B1213489) H1 receptor (hH1R) and the serotonin (B10506) 5-HT2A receptor. The findings highlight how the number and position of chlorine atoms can modulate both the affinity and selectivity of these compounds. nih.govresearchgate.net

Below is a table summarizing the binding affinities (pKi values) of selected chlorinated dibenzo[b,e]oxepine derivatives. A higher pKi value indicates a stronger binding affinity.

CompoundSubstitution PatternpKi at hH1RpKi at hH4RpKi at 5-HT2AR
1 2-Chloro8.83 (R-enantiomer)--
2 3,8-Dichloro8.44≤ 6.7≤ 6.7
3 Unsubstituted6.8≤ 5.3-
Data from a study on dibenzo[b,e]oxepine derivatives, which are structurally analogous to dibenzo[b,f]oxepines. nih.govresearchgate.net

The data indicates that the introduction of chlorine atoms generally enhances the affinity for the hH1R. For instance, the 3,8-dichloro derivative (compound 2) shows a significantly higher affinity than the unsubstituted compound (compound 3). nih.govresearchgate.net Furthermore, the stereochemistry of the molecule can also play a critical role, as seen in the 2-chloro derivative (compound 1), where the R-enantiomer is the eutomer (the more active stereoisomer) at the hH1R. nih.govresearchgate.net

Docking studies accompanying this research suggest that the oxygen atom and the position of the chlorine in the tricyclic core are determinants for which enantiomer will be the eutomer. nih.gov These findings underscore the importance of specific physicochemical descriptors, such as the spatial arrangement and electronic influence of substituents, in determining the biological activity of this class of compounds.

Conformational Analysis and Energy Landscapes of the Oxepine Ring System

The seven-membered oxepine ring in the dibenzo[b,f]oxepin scaffold is not planar. Computational studies, including those using Density Functional Theory (DFT) methods such as B3LYP/6-311++G(2d,p), have shown that the dibenzo[b,f]oxepine scaffold adopts a non-planar, boat-like or "basket" conformation in solution. mdpi.comresearchgate.net This saddle-shaped structure is a key feature of the molecule's energy landscape. nih.gov

The conformation of the oxepine ring is characterized by the dihedral angles between the two aromatic rings. Calculations have indicated that the dihedral angles between the aromatic rings connected by the oxygen atom and the double bond are in the range of approximately 64.9° to 68.8°. mdpi.com A study on dibenzo[b,f]oxepin-3-amine and its analogs provided further insight into the geometry of this system.

CompoundDihedral Angle 1 (C=C-O-C)Dihedral Angle 2 (C=C-O-C)
Dibenzo[b,f]oxepine64.9°65.9°
This data is based on calculations for the unsubstituted dibenzo[b,f]oxepine scaffold. nih.gov

The non-planar nature of the dibenzo[b,f]oxepine ring system is a critical factor in its interaction with biological targets. The specific boat conformation creates a three-dimensional structure that can fit into the binding pockets of receptors. The energy landscape of the oxepine ring is likely to have multiple local minima corresponding to different boat and twist-boat conformations, with the most stable conformation being the one observed experimentally and computationally. The presence of substituents, such as the chlorine atoms and the amine group in this compound, can be expected to influence the energy barriers between these conformations and may shift the equilibrium towards a specific conformer that is more or less favorable for binding to a particular receptor. Molecular dynamics simulations can provide a more detailed picture of the conformational flexibility and the energy landscapes of these substituted derivatives. researchgate.net

Derivatization and Chemical Modification Strategies for Dibenzo B,f Oxepine 3 Amine

Amino Group Functionalization: Amidation, Alkylation, and Acylation

The primary amine at the C-3 position is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can significantly alter the molecule's characteristics.

Amidation: The formation of an amide bond is a common and robust strategy to modify the amino group. This is typically achieved by reacting the 6,8-Dichlorodibenzo[b,f]oxepin-3-amine with an activated carboxylic acid, such as an acyl chloride or anhydride, or by using a coupling agent. researchgate.netnih.govresearchgate.net The resulting amides can introduce a wide range of substituents, from simple alkyl or aryl groups to more complex moieties designed to interact with specific biological targets. For instance, the amidation reaction is central to the synthesis of photoswitchable hybrids, where the amine is coupled with a photoresponsive carboxylic acid derivative. nih.gov

Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can modulate the basicity and lipophilicity of the molecule. Direct alkylation can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. researchgate.net A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form the corresponding alkylated amine. organic-chemistry.org This method offers greater selectivity for mono-alkylation.

Acylation: Similar to amidation, acylation involves the reaction of the amine with an acylating agent, typically an acyl chloride or anhydride, to introduce an acyl group. nih.gov This modification is a reliable method for producing stable derivatives and is fundamental in peptide synthesis. The resulting N-acyl derivatives can exhibit altered solubility, membrane permeability, and metabolic stability compared to the parent amine.

Modification Reagents & Conditions Potential Outcome Illustrative Reaction
Amidation Carboxylic acid, Coupling agent (e.g., HATU, DCC, EDC), Base, Aprotic solventIntroduction of diverse substituents, modulation of biological activity.R-COOH + Amine --(Coupling Agent)--> R-CO-NH-
Alkylation Alkyl halide, Base, Solvent; or Aldehyde/Ketone, Reducing agent (reductive amination)Increased lipophilicity, altered basicity.R-X + Amine --(Base)--> R-NH-
Acylation Acyl chloride or Anhydride, Base, Aprotic solventFormation of stable N-acyl derivatives with modified properties.R-COCl + Amine --(Base)--> R-CO-NH-

This table presents plausible derivatization strategies for this compound based on general organic chemistry principles and reactions on analogous structures.

Ring System Modifications: Substitution on the Dibenzo Moieties

Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the aromatic rings. Electrophilic aromatic substitution reactions are the primary means to achieve this, though the existing chloro- and amino- (or derivatized amino) groups will influence the position and feasibility of these reactions. The two chlorine atoms are deactivating, electron-withdrawing groups, which generally make electrophilic substitution more difficult and direct incoming electrophiles to the ortho and para positions relative to themselves, though steric hindrance can play a significant role.

Halogenation: Additional halogen atoms can be introduced onto the aromatic rings through electrophilic halogenation, typically using a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). organicchemistrytutor.commasterorganicchemistry.com The position of the new halogen will be directed by the existing substituents.

Nitration: The introduction of a nitro group (-NO₂) via treatment with a mixture of concentrated nitric acid and sulfuric acid is a common electrophilic aromatic substitution. doubtnut.com The strongly deactivating nature of the existing chloro substituents would likely require harsh reaction conditions. The nitro group can subsequently be reduced to an amino group, providing another handle for further derivatization.

Synthesis of Photoswitchable Dibenzo[b,f]oxepine Hybrids

A particularly innovative strategy for modifying dibenzo[b,f]oxepine-3-amine derivatives is the creation of photoswitchable hybrids, primarily for applications in photopharmacology. nih.govnih.gov This approach aims to develop drugs whose activity can be controlled by light, offering the potential for targeted therapy with reduced side effects.

The most common method involves the synthesis of hybrids containing an azobenzene (B91143) moiety, which can isomerize between its trans (E) and cis (Z) forms upon irradiation with light of specific wavelengths. nih.gov The synthesis typically involves an amidation reaction where the amino group of the dibenzo[b,f]oxepine derivative is coupled with a carboxylic acid-functionalized azobenzene. nih.gov The resulting amide bond links the two key components. The different spatial arrangements of the E and Z isomers can lead to differential binding to biological targets, such as microtubules, allowing for the photochemical control of the compound's biological activity. nih.gov

Research has focused on creating hybrids with various fluorinated azobenzenes to fine-tune the photochemical properties, such as shifting the absorption bands to the visible light spectrum to enhance tissue penetration and biocompatibility. nih.gov

Hybrid Compound Class Synthetic Strategy Key Features Potential Application
Azo-Dibenzo[b,f]oxepine Amides Amide coupling of an amine-functionalized dibenzo[b,f]oxepine with a carboxyl-functionalized azobenzene. nih.govReversible E/Z photoisomerization with light. nih.govPhotopharmacology, light-activated anticancer agents. nih.govnih.gov
Fluorinated Azobenzene Hybrids Use of fluorine-substituted azobenzenes in the synthesis. nih.govShifted absorption spectra, enabling use of visible light for switching. nih.govSpatiotemporally controlled therapy.

Development of Prodrugs and Targeted Delivery Systems

To improve the therapeutic index and overcome potential pharmacokinetic challenges of this compound and its derivatives, prodrug and targeted delivery strategies can be employed.

Prodrugs: A prodrug is an inactive or less active precursor that is converted into the active drug within the body. For amine-containing compounds, a common prodrug approach is to mask the amine functionality with a promoiety that is cleaved in vivo, often by specific enzymes. nih.gov For example, an amide or carbamate (B1207046) linkage can be designed to be susceptible to cleavage by enzymes that are overexpressed in tumor tissues, leading to localized release of the active drug. rsc.org Another strategy involves creating prodrugs that are activated by the physiological conditions of the target site, such as a lower pH in the tumor microenvironment. nih.gov

Targeted Delivery Systems: Encapsulating the drug in a delivery vehicle can enhance its solubility, stability, and accumulation at the target site.

Liposomes: As a hydrophobic molecule, derivatives of this compound could be incorporated into the lipid bilayer of liposomes. uzh.chnih.govnih.govypidathu.or.id These nanocarriers can be further modified with targeting ligands (e.g., antibodies, peptides) on their surface to actively target specific cells or tissues.

Antibody-Drug Conjugates (ADCs): The potent cytotoxic nature of some tricyclic compounds makes them suitable as payloads for ADCs. rsc.org In this approach, the drug is covalently attached to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. nih.govnih.gov Upon binding to the target cell, the ADC is internalized, and the cytotoxic payload is released, leading to selective cell killing. nih.gov The amine group on the dibenzo[b,f]oxepin scaffold could serve as an attachment point for a cleavable linker in an ADC. mdpi.com

Strategy Description Potential Advantage
Enzyme-cleavable Prodrugs The amine is masked with a linker that is cleaved by specific enzymes (e.g., proteases, phosphatases) at the target site. nih.govnih.govTargeted drug release, reduced systemic toxicity.
Liposomal Formulation Encapsulation of the hydrophobic drug within the lipid bilayer of liposomes. uzh.chjneonatalsurg.comImproved solubility and bioavailability, potential for passive and active targeting.
Antibody-Drug Conjugates (ADCs) Covalent attachment of the drug (payload) to a tumor-targeting monoclonal antibody via a linker. nih.govrsc.orgnih.govHighly specific delivery to cancer cells, increased therapeutic window.

Future Research Directions and Translational Perspectives for Dibenzo B,f Oxepin 3 Amine

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The ability to efficiently synthesize a compound is a cornerstone of its development. Future research should focus on developing novel, efficient, and sustainable synthetic routes to 6,8-Dichlorodibenzo[b,f]oxepin-3-amine. This would involve exploring modern synthetic techniques such as C-H activation, flow chemistry, and biocatalysis to improve yields, reduce the number of synthetic steps, and minimize the environmental impact of the chemical process. The development of a robust and scalable synthesis is a prerequisite for all subsequent preclinical and clinical studies.

Deeper Mechanistic Insights into Biological Target Engagement

Understanding how a compound interacts with biological systems at a molecular level is crucial. A primary research objective would be to identify and validate the biological targets of this compound. This can be achieved through a combination of in silico target prediction, followed by in vitro screening against a panel of receptors, enzymes, and ion channels. Techniques such as affinity chromatography, surface plasmon resonance, and cellular thermal shift assays (CETSA) can provide detailed insights into target binding and engagement, revealing the compound's mechanism of action.

Exploration of New Preclinical Applications

The structural features of the dibenzo[b,f]oxepin scaffold, present in various biologically active compounds, suggest a range of potential therapeutic applications for this compound. Future preclinical research should explore its efficacy in various disease models. Given the known activities of similar tricyclic compounds, initial investigations could focus on central nervous system disorders, such as depression, anxiety, and neuropathic pain, as well as oncology and inflammatory diseases.

Advanced Computational Approaches for Rational Compound Design

Computational chemistry and molecular modeling offer powerful tools for accelerating drug discovery. Advanced computational approaches can be employed to guide the rational design of new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can help to predict the biological activity of virtual compounds and prioritize them for synthesis and testing.

Integration with High-Throughput Screening for Lead Optimization

High-throughput screening (HTS) is an essential component of modern drug discovery, enabling the rapid evaluation of large numbers of compounds. nih.gov The integration of HTS into the lead optimization process for this compound would be a critical step. nih.govnih.gov This would involve developing and validating robust cellular and biochemical assays to screen for desired biological activities. nih.gov The data generated from HTS campaigns can then be used to build structure-activity relationships and guide the iterative process of chemical modification to identify lead candidates with the most promising therapeutic potential. nih.gov

Q & A

Q. What are the recommended synthetic routes for 6,8-Dichlorodibenzo[b,f]oxepin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of precursor diamides using phosphorus pentachloride (PCl₅), though unexpected rearrangements may occur during this step . Optimization includes:

  • Temperature control : Maintain sub-0°C conditions to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reagent solubility and stability.
  • Post-reaction stabilization : Quench reactive intermediates with methanol to isolate stable derivatives .
    For higher yields, sequential functionalization (e.g., introducing chlorine substituents before amine protection) is advised .

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton multiplicity (e.g., deshielded signals indicate skeletal rearrangements) and integration ratios .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 256 g/mol for monochlorinated intermediates) and detect isotopic "doublets" for chlorine .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to quantify purity (>98% recommended for biological assays) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
  • Waste disposal : Segregate halogenated byproducts and consult certified waste management services for environmentally safe disposal .

Q. How does the compound’s stability under various storage conditions affect experimental reproducibility?

Store the compound in amber vials at −20°C under inert gas (argon or nitrogen) to prevent degradation. Light and moisture exposure can trigger hydrolysis or dimerization, altering reactivity in downstream applications .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., NMR, mass spectrometry) when characterizing derivatives?

  • Data triangulation : Cross-validate NMR, MS, and elemental analysis to resolve discrepancies (e.g., unexpected multiplet patterns suggesting skeletal rearrangements) .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals .
  • Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to quantify IC₅₀ values .
  • Receptor binding studies : Employ radioligand displacement assays (e.g., dopamine or serotonin receptors) with Scatchard analysis for affinity determination .
  • Metabolite profiling : Use LC-MS/MS to identify bioactive metabolites in hepatic microsomal incubations .

Q. How do computational methods complement experimental data in predicting reactivity or bioactivity?

  • 3D-QSAR modeling : Corrogate substituent effects (e.g., chlorine positioning) with antileukemic activity using partial least squares regression .
  • Molecular docking : Simulate binding poses in protein active sites (e.g., kinases) to prioritize synthetic targets .

Q. What methodologies investigate unexpected byproducts or rearrangements during halogenation reactions?

  • Kinetic trapping : Quench reactions at intermediate timepoints to isolate transient species for MS/MS fragmentation analysis .
  • Isotopic tracing : Introduce ³⁶Cl-labeled PCl₅ to track chlorine incorporation pathways .
  • X-ray crystallography : Resolve crystal structures of byproducts to confirm rearranged scaffolds .

Q. How do electronic or steric modifications in structural analogs influence physicochemical properties?

  • Hammett analysis : Quantify electron-withdrawing effects of substituents (e.g., Cl vs. OCH₃) on reaction rates .
  • LogP measurements : Compare partition coefficients to assess hydrophobicity-driven bioactivity differences .

Q. What environmental impact assessments are relevant for this compound?

  • Persistence studies : Measure hydrolysis half-lives at varying pH levels to estimate environmental degradation rates .
  • Bioaccumulation potential : Calculate octanol-water partition coefficients (Log Kow) using shake-flask methods .
  • Toxicity screening : Conduct Daphnia magna acute toxicity assays to establish EC₅₀ values for ecological risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.